molecular formula C10H14INO2S B2994633 N,N-diethyl-4-iodobenzenesulfonamide CAS No. 167156-20-9

N,N-diethyl-4-iodobenzenesulfonamide

Cat. No. B2994633
CAS RN: 167156-20-9
M. Wt: 339.19
InChI Key: XREIJFFBIONQLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride (or its precursor) with diethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N,N-diethyl-4-iodobenzenesulfonamide is crucial for understanding its properties and reactivity. The compound’s planar aromatic ring, iodine substituent, and sulfonamide group contribute to its overall stability and behavior. Computational studies and X-ray crystallography have provided insights into its three-dimensional arrangement .

Scientific Research Applications

Synthesis and Structural Studies

N,N-diethyl-4-iodobenzenesulfonamide and its derivatives have been extensively studied for their applications in chemical synthesis and structural analysis. For instance, the compound has been used in the synthesis of platinum(II) dithiocarbimato complexes, which are characterized by X-ray crystallography and spectroscopic methods (Amim et al., 2008). Similarly, it plays a role in the copper-catalyzed cross-coupling with nitrogen nucleophiles, demonstrating its utility in creating diverse chemical structures (Yong et al., 2020).

Polymerization and Material Science

The application of N,N-diethyl-4-iodobenzenesulfonamide extends to polymer science, where it is used in anionic block copolymerization of various styrene derivatives (Ishizone et al., 1993). This demonstrates its relevance in material science and engineering.

Pharmaceutical Research

In pharmaceutical research, derivatives of N,N-diethyl-4-iodobenzenesulfonamide have been explored for their potential in drug development. For example, a study on the synthesis of methylbenzenesulfonamide CCR5 antagonists highlights its application in HIV-1 infection prevention (Cheng De-ju, 2015).

Biochemical Studies

N,N-diethyl-4-iodobenzenesulfonamide and related compounds have been used in biochemical studies, including research on bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020). This reflects its significance in understanding and combating bacterial infections.

Catalysis and Green Chemistry

The compound has also found use in catalysis, such as in the copper(I)-catalyzed amination of benzenesulfonamide, offering a mild and efficient method for chemical synthesis (Bahlaouan et al., 2011). This aligns with the principles of green chemistry by promoting more sustainable chemical processes.

Future Directions

: Özturk, G., Förstel, M., Ergun, Y., Alp, S., & Rettig, W. (2008). Photophysical and Complexation Properties of Benzenesulfonamide Derivatives with Different Donor and Acceptor Moieties. Journal of Fluorescence, 18(6), 1007–1019. Link

properties

IUPAC Name

N,N-diethyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREIJFFBIONQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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